(2S,4S)-1-(TERT-BUTOXYCARBONYL)-4-(2,4-DIFLUORO-PHENOXY)-2-PYRROLIDINECARBOXYLIC ACID
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Overview
Description
(2S,4S)-1-(TERT-BUTOXYCARBONYL)-4-(2,4-DIFLUORO-PHENOXY)-2-PYRROLIDINECARBOXYLIC ACID is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a difluorophenoxy group. Its molecular formula is C16H20F2NO5.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-1-(TERT-BUTOXYCARBONYL)-4-(2,4-DIFLUORO-PHENOXY)-2-PYRROLIDINECARBOXYLIC ACID typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions: (2S,4S)-1-(TERT-BUTOXYCARBONYL)-4-(2,4-DIFLUORO-PHENOXY)-2-PYRROLIDINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the difluorophenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in organic solvents like dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(2S,4S)-1-(TERT-BUTOXYCARBONYL)-4-(2,4-DIFLUORO-PHENOXY)-2-PYRROLIDINECARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4S)-1-(TERT-BUTOXYCARBONYL)-4-(2,4-DIFLUORO-PHENOXY)-2-PYRROLIDINECARBOXYLIC ACID involves its interaction with specific molecular targets. The difluorophenoxy group is known to enhance the compound’s binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid
- (2S)-1-Tert-butoxycarbonyl-4,4-difluoro-pyrrolidine-2-carboxylic acid
- (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
Uniqueness: (2S,4S)-1-(TERT-BUTOXYCARBONYL)-4-(2,4-DIFLUORO-PHENOXY)-2-PYRROLIDINECARBOXYLIC ACID is unique due to the presence of the difluorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C16H19F2NO5 |
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Molecular Weight |
343.32 g/mol |
IUPAC Name |
4-(2,4-difluorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H19F2NO5/c1-16(2,3)24-15(22)19-8-10(7-12(19)14(20)21)23-13-5-4-9(17)6-11(13)18/h4-6,10,12H,7-8H2,1-3H3,(H,20,21) |
InChI Key |
GQLWXUWVIWOGMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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